molecular formula C14H10O4 B8279576 4-Hydroxyphenyl 3,4-methylenedioxyphenyl ketone

4-Hydroxyphenyl 3,4-methylenedioxyphenyl ketone

Cat. No.: B8279576
M. Wt: 242.23 g/mol
InChI Key: UOAGXFLNWLLUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyphenyl 3,4-methylenedioxyphenyl ketone is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C14H10O4/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7,15H,8H2

InChI Key

UOAGXFLNWLLUKU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Tri-n-butyltin-1-methoxymethylphenol (1.282 g) obtained in Example 22 and commercially available piperonyloyl chloride (664 mg) were dissolved in chloroform (5 ml), commercially available bis(triphenylphosphine)palladium(II) chloride (8 mg) was added, and the admixture was refluxed with heat overnight. The reaction mixture was partitioned in the same manner as described in Example 23, and the resulting ether layer was dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue (1.030 g) was dissolved in tetrahydrofuran (2 ml), water (5 ml) and 6 N aqueous hydrochloric acid (12 ml) were added, and the admixture was refluxed with heat 10.5 hours. The reaction mixture was treated in the same manner as described in Example 123 to obtain 212 mg of the title compound (yield: 29%).
[Compound]
Name
4-Tri-n-butyltin 1-methoxymethylphenol
Quantity
1.282 g
Type
reactant
Reaction Step One
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step Two
Yield
29%

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